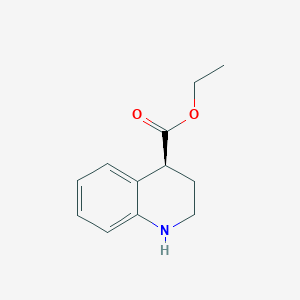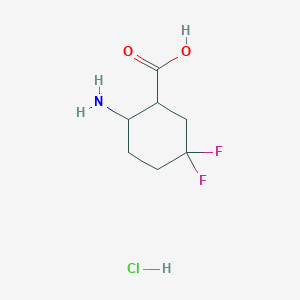
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride is a fluorinated cyclohexane derivative with an amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the fluorination of cyclohexane using a fluorinating agent such as Selectfluor, followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compounds, nitroso compounds, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorination on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure but with a different position of the amino group.
2-Amino-5-fluorocyclohexane-1-carboxylic acid: Contains only one fluorine atom instead of two.
Uniqueness: 2-Amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The increased fluorination can lead to enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H12ClF2NO2 |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
2-amino-5,5-difluorocyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-1-5(10)4(3-7)6(11)12;/h4-5H,1-3,10H2,(H,11,12);1H |
InChI Key |
UJFYKNURJIAUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1N)C(=O)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


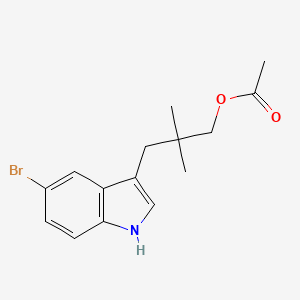

![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)

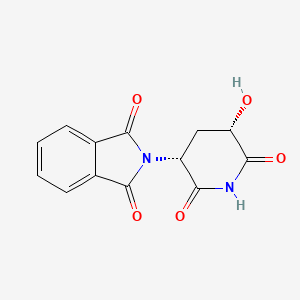
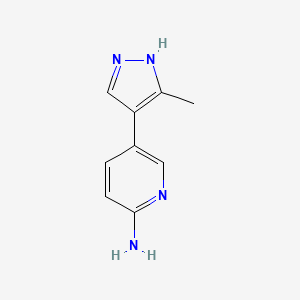


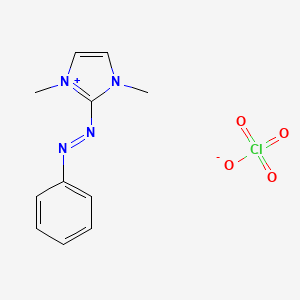
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
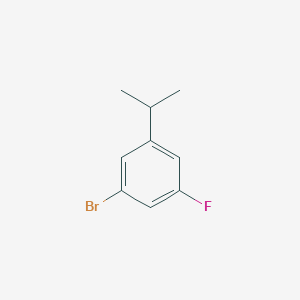
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
